

An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid

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Compound of Interest

Compound Name: **3,4-Difluoro-2-methylbenzoic acid**

Cat. No.: **B130253**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3,4-Difluoro-2-methylbenzoic acid** (CAS No: 157652-31-8).[1][2][3] This fluorinated benzoic acid derivative is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][4] This document details its physicochemical properties, provides illustrative synthetic pathways, and outlines experimental protocols for its characterization using modern spectroscopic techniques.

Molecular Structure and Identification

3,4-Difluoro-2-methylbenzoic acid possesses a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 2 position, and a carboxylic acid group at the 1 position.

Chemical Structure:

Figure 1: 2D Chemical Structure of **3,4-Difluoro-2-methylbenzoic acid**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,4-Difluoro-2-methylbenzoic acid[5]
CAS Number	157652-31-8[1][2][3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂ [1][2]
Molecular Weight	172.13 g/mol [1]
Canonical SMILES	CC1=C(C=CC(=C1F)F)C(=O)O[1]
InChI Key	AGUUCAUQWFAFPY-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physical and chemical properties of **3,4-Difluoro-2-methylbenzoic acid** is presented below.

Table 2: Physicochemical Data

Property	Value	Reference
Physical Form	White to pale-yellow or gray powder	[6]
Melting Point	152-156 °C	[1]
Boiling Point	268 °C at 760 mmHg	[1]
Density	1.359 g/cm ³	[1]
Water Solubility	Insoluble	[1]
Flash Point	115.9 °C	[1]
pKa (Predicted)	3.52 ± 0.25	[1]

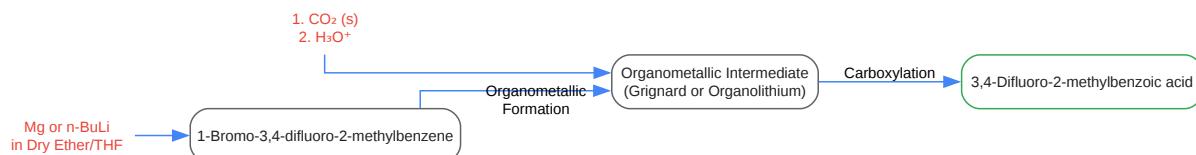
Synthesis and Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of **3,4-Difluoro-2-methylbenzoic acid** are limited, a general synthetic approach can be inferred from

related preparations of fluorinated benzoic acids. A plausible synthetic route involves the carboxylation of a corresponding Grignard or organolithium reagent derived from a halogenated precursor. A potential, though not explicitly detailed, starting material is 1-bromo-3,4-difluoro-2-methyl-benzene.

Illustrative Synthetic Pathway

A generalized synthetic scheme is presented below. This pathway is illustrative and would require optimization for specific reaction conditions, reagents, and purification methods.



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Figure 2: Generalized Synthetic Pathway for **3,4-Difluoro-2-methylbenzoic acid**.

General Experimental Protocol for Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

- Formation of the Organometallic Reagent:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
 - Slowly add a solution of 1-bromo-3,4-difluoro-2-methylbenzene (1.0 equivalent) in the same anhydrous solvent via the dropping funnel to initiate the Grignard reaction. Gentle

heating may be required to start the reaction.

- Once the reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation:
 - Cool the Grignard solution in an ice-salt bath.
 - Carefully add crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the reaction mixture in portions, ensuring the temperature remains low.
 - Allow the mixture to warm to room temperature and stir for several hours or overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **3,4-Difluoro-2-methylbenzoic acid** by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization

The molecular structure of **3,4-Difluoro-2-methylbenzoic acid** can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 3: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	m	2H	Aromatic CH
~ 2.3	s	3H	$-\text{CH}_3$
~ 11 - 13	br s	1H	$-\text{COOH}$

4.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Table 4: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	$-\text{COOH}$
~ 145 - 160 (d)	C-F
~ 115 - 135	Aromatic C & C- CH_3
~ 15 - 20	$-\text{CH}_3$

4.1.3. Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3,4-Difluoro-2-methylbenzoic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~ 1700	Strong	C=O stretch (carboxylic acid)
~ 1600, ~1470	Medium	C=C stretch (aromatic ring)
~ 1200-1300	Strong	C-O stretch (carboxylic acid)
~ 1100-1250	Strong	C-F stretch
~ 920	Broad, Medium	O-H bend (out-of-plane, dimer)

4.2.1. Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **3,4-Difluoro-2-methylbenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

- Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a number of scans to improve the signal-to-noise ratio.
 - A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Applications in Research and Development

3,4-Difluoro-2-methylbenzoic acid serves as a versatile building block in organic synthesis. Its applications are primarily in the following areas:

- Pharmaceutical Synthesis: It is a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), where the fluorine and methyl substituents can influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.
- Agrochemical Development: The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of novel herbicides, insecticides, and fungicides.
- Materials Science: It can be used in the synthesis of specialty polymers and other advanced materials where its specific electronic and physical properties are desired.

Safety and Handling

3,4-Difluoro-2-methylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[\[6\]](#)

Conclusion

3,4-Difluoro-2-methylbenzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and general synthetic and characterization methodologies. The provided protocols and data serve as a foundation for researchers and professionals working with this compound.

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